molecular formula C7H6N2O4 B14861266 1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone

1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone

Cat. No.: B14861266
M. Wt: 182.13 g/mol
InChI Key: PTYLQLFNXHGQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound is characterized by the presence of a hydroxy group and a nitro group attached to a pyridine ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone typically involves the nitration of a pyridine derivative followed by the introduction of the ethanone group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The hydroxy group can be introduced through subsequent reactions involving appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Hydroxy-4-nitropyridin-2-YL)ethanone is unique due to the specific positioning of the hydroxy and nitro groups on the pyridine ring, which influences its chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6-acetyl-4-nitro-1H-pyridin-2-one

InChI

InChI=1S/C7H6N2O4/c1-4(10)6-2-5(9(12)13)3-7(11)8-6/h2-3H,1H3,(H,8,11)

InChI Key

PTYLQLFNXHGQAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.